molecular formula C21H22F2N6O3S B14964252 1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B14964252
M. Wt: 476.5 g/mol
InChI Key: YFHXZAAOENTJHB-UHFFFAOYSA-N
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Description

1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H22F2N6O3S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C21H22F2N6O3S/c1-2-24-19(31)12-4-3-7-28(9-12)21-27-18-17(33-21)20(32)29(11-25-18)10-16(30)26-15-6-5-13(22)8-14(15)23/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,24,31)(H,26,30)

InChI Key

YFHXZAAOENTJHB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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